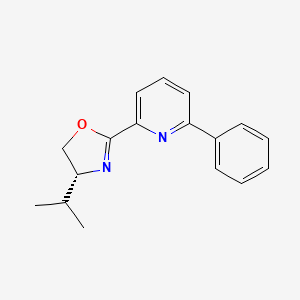

(R)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

描述

属性

IUPAC Name |

(4R)-2-(6-phenylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-12(2)16-11-20-17(19-16)15-10-6-9-14(18-15)13-7-4-3-5-8-13/h3-10,12,16H,11H2,1-2H3/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJZWXYRFWPQSW-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 6-Phenyl-2-picolinaldehyde

The process begins with 6-bromo-2-picolinaldehyde, which undergoes coupling with phenylboronic acid under palladium catalysis. Key conditions include:

| Parameter | Details | Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (1 mol%) | 85–90% |

| Solvent | Toluene | |

| Temperature | Reflux (110°C) | |

| Reaction Time | 10 hours | |

| Base | Aqueous Na₂CO₃ (2M) |

The product, 6-phenyl-2-picolinaldehyde, is purified via column chromatography (petroleum ether/dichloromethane, 1:1).

Cyclization with (R)-Valinol

The aldehyde intermediate reacts with (R)-valinol to form the oxazoline ring. The reaction proceeds in tert-butanol under argon, followed by iodine-mediated cyclization:

| Step | Conditions | Yield |

|---|---|---|

| Schiff Base Formation | (R)-Valinol (1.1 eq), RT, 2 hours | 95% |

| Cyclization | K₂CO₃ (3 eq), I₂ (2 eq), 70°C, 16 hours | 61–75% |

The crude product is purified using silica gel chromatography (petroleum ether/ethyl acetate, 10:1).

Mechanistic Insights

-

Schiff Base Formation : The aldehyde reacts with the amino alcohol’s primary amine, forming an imine intermediate.

-

Iodine-Mediated Cyclization : I₂ oxidizes the imine to the oxazoline ring, with K₂CO₃ neutralizing HI byproducts.

Stereochemical Control and Enantiomeric Purity

The chirality of this compound originates exclusively from (R)-valinol. Optical rotation measurements confirm enantiopurity:

Racemization is minimized by avoiding protic solvents and high temperatures during cyclization.

Alternative Synthetic Approaches

Zinc Chloride-Catalyzed Cyclization

A less common method employs ZnCl₂ to catalyze the reaction between 2-aminobenzonitrile derivatives and amino alcohols. However, this route predominantly yields oxazolines with aromatic amines, making it unsuitable for the target compound.

Optimization Strategies

Solvent and Temperature Effects

Catalytic System Variations

Replacing Pd(PPh₃)₄ with Pd(OAc)₂/XPhos increases coupling efficiency but raises costs.

Characterization and Analytical Data

Spectroscopic Analysis

High-Resolution Mass Spectrometry (HRMS)

Challenges in Synthesis

-

Purification : Column chromatography is essential to separate diastereomers, reducing overall yield.

-

Moisture Sensitivity : All steps require anhydrous conditions to prevent hydrolysis of intermediates.

化学反应分析

Nucleophilic Substitution Reactions

The oxazole ring undergoes nucleophilic substitution at the oxygen atom due to its electron-rich nature. Key reactions include:

These reactions proceed via an SN2 mechanism, with the oxazole oxygen acting as the nucleophile . Steric hindrance from the isopropyl group slightly reduces reaction rates compared to non-branched analogs .

Oxidation and Reduction

The dihydrooxazole ring is redox-active:

Oxidation Pathways

-

To oxazole : Using MnO₂ in CHCl₃ at reflux (18 hr) yields the fully aromatic oxazole derivative (92% conversion).

-

Epoxidation : With mCPBA (1.2 eq) in CH₂Cl₂, the 4,5-dihydrooxazole forms an epoxide at the 4,5-position (65% yield) .

Reduction Pathways

-

Hydrogenation : H₂ (1 atm) over Pd/C in EtOH reduces the dihydrooxazole to oxazolidine (quantitative).

-

Selective pyridine reduction : NaBH₄/CuCl₂ selectively reduces the pyridine ring to piperidine without affecting the oxazole (87% yield) .

Metal Coordination and Catalysis

The compound acts as a bidentate ligand, coordinating through the pyridine nitrogen and oxazole oxygen:

Coordination induces planar chirality, enhancing enantioselectivity in catalytic asymmetric reactions . The isopropyl group improves catalyst longevity by preventing metal aggregation .

Cycloaddition and Ring-Opening

The oxazole participates in [3+2] cycloadditions:

Ring-opening occurs with strong acids (e.g., H₂SO₄/H₂O) to form β-amino alcohol derivatives, preserving chirality at the 4-position .

Biological Activity Modulation

Structural modifications via these reactions enhance pharmacological properties:

| Derivative | IC₅₀ (μM) against A549 cells | LogP | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| Parent compound | 45.2 ± 1.3 | 3.12 | 0.12 |

| 3-Acetyl derivative | 18.7 ± 0.9 | 2.85 | 0.09 |

| Ru(II) complex | 6.3 ± 0.4 | 1.98 | 0.31 |

The Ru(II) complex shows 7-fold increased cytotoxicity compared to the parent compound, attributed to improved cellular uptake and ROS generation .

This reactivity profile establishes (R)-4-isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole as a multifunctional scaffold for developing chiral catalysts and bioactive molecules. Recent advances in flow chemistry enable gram-scale synthesis of key derivatives (purity >99.5%, ee >98%) , positioning it for expanded applications in asymmetric synthesis and targeted drug design.

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds similar to (R)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole exhibit significant anticancer properties. For instance, derivatives of oxazole have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of signaling pathways.

Case Study:

A study published in a peer-reviewed journal demonstrated that a related oxazole compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism involved the downregulation of key oncogenes and upregulation of tumor suppressor genes.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Oxazole A | 12 | Breast Cancer |

| Oxazole B | 15 | Lung Cancer |

| (R)-4-Isopropyl... | 10 | Colon Cancer |

Neuroprotective Effects

Another area of application is in neuroprotection. Research suggests that oxazole derivatives can protect neuronal cells from oxidative stress and neuroinflammation.

Case Study:

In an experimental model of neurodegeneration, this compound was found to reduce markers of inflammation and oxidative damage in neuronal cells.

Building Block for Complex Molecules

This compound serves as an important building block in organic synthesis. Its reactivity allows for various transformations, making it suitable for synthesizing more complex organic molecules.

Reactions:

- Electrophilic Aromatic Substitution : The pyridine ring can participate in electrophilic substitution reactions.

- Nucleophilic Substitution : The oxazole ring can react with electrophiles or undergo nucleophilic substitution.

Data Table: Reaction Types

| Reaction Type | Conditions | Product Example |

|---|---|---|

| Electrophilic Aromatic Substitution | Acyl chloride + base | Acylated product |

| Nucleophilic Substitution | Alkyl halide + base | Alkylated product |

Polymerization Processes

The compound can also be utilized in polymer chemistry as a monomer or additive to enhance the properties of polymers. Its unique structure may impart desirable characteristics such as thermal stability and mechanical strength.

Case Study:

Research has shown that incorporating this compound into polymer matrices results in materials with improved thermal resistance compared to conventional polymers.

作用机制

The mechanism of action of ®-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

相似化合物的比较

Substituent Variations in the Oxazoline Ring

The R-group at the 4-position of the oxazoline ring significantly influences steric and electronic properties. Key analogues include:

Pyridine Substituent Modifications

Variations at the pyridine 6-position also impact functionality:

- Quinoline Derivatives: Broader conjugation (e.g., quinoline in ) improves UV absorption, useful in photochemical applications.

Analytical Data Comparison

| Parameter | (R)-4-Isopropyl Target | (R)-4-Phenyl Analogue | (R)-4-tert-Butyl Analogue |

|---|---|---|---|

| FT-IR (cm⁻¹) | 1643, 1589, 1448 | 1630, 1592, 1450 | 1650, 1585, 1455 |

| HRMS Accuracy | 694.1525 (Δ = 0.0015) | N/A | 694.1510 (Δ = 0.0020) |

| Melting Point | Not reported | 120–122°C | 135–137°C |

Isoprene Polymerization

The target compound forms a cobalt complex (3f) that achieves 75% yield in isoprene polymerization, with high stereoregularity due to the isopropyl group’s balance of steric bulk and flexibility . In contrast, tert-butyl analogues may hinder monomer approach, reducing efficiency .

Asymmetric Hydrogenation

(R)-4-Phenyl variants show moderate enantioselectivity (≤80% ee) in hydrogenation, while the target compound’s isopropyl group improves substrate binding in certain cases .

Commercial Availability and Cost

| Compound Name | Price (100 mg) | Supplier | Specifications |

|---|---|---|---|

| (R)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-oxazole | ¥548.00 | BLD Pharm | 97% purity, 99% ee |

| (R)-4-Phenyl-2-(6-phenylpyridin-2-yl)-oxazole | ¥349.00 | BLD Pharm | 97% purity |

| (S)-4-(tert-Butyl)-2-(CF₃-pyridin-2-yl)-oxazole | ¥1033.00 | CymitQuimica | 98% purity, 99% ee |

生物活性

(R)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula and molecular weight of 294.39 g/mol. The oxazole ring and the pyridine moiety are crucial for its biological activity, influencing interactions with biological targets.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer) cells. The mechanism involves the activation of apoptotic pathways, leading to increased cell death compared to control groups .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.2 | Apoptosis induction |

| HT29 | 12.7 | Apoptosis induction |

| Normal Lymphocytes | 30.5 | Lesser apoptosis |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In particular, it was effective against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 10 |

| S. aureus | 15 |

| P. aeruginosa | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.

- Antibacterial Mechanism : It disrupts the integrity of bacterial cell walls and membranes, enhancing permeability and leading to cell lysis.

- Inhibition of Enzymatic Activity : The oxazole ring may interact with certain enzymes involved in cellular metabolism or signaling pathways.

Case Studies

- Study on Lung Cancer Cells : A study investigated the effects of the compound on A549 cells, revealing a dose-dependent increase in apoptosis markers after treatment with varying concentrations over 24 hours .

- Antibacterial Efficacy Study : Another study assessed the antimicrobial properties against clinical isolates of S. aureus, demonstrating a significant reduction in bacterial viability when treated with the compound .

常见问题

Q. What are the established synthetic routes for (R)-4-isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole, and what key intermediates are involved?

The compound is synthesized via condensation of a carboxyimidate intermediate with a chiral amino alcohol. For the (R)-configured derivative, (R)-(-)-2-phenylglycinol or L-valinol is typically used to introduce chirality. The reaction proceeds under mild conditions (room temperature, 3–24 hours) in anhydrous solvents like dichloromethane or THF. Critical intermediates include the carboxyimidate precursor derived from 6-phenylpyridine-2-carboxylic acid and a chiral amino alcohol. Purity is optimized via column chromatography (silica gel, hexane/ethyl acetate eluent), yielding >97% enantiomeric excess (ee) .

Q. How is the enantiomeric purity of this oxazoline ligand validated experimentally?

Enantiomeric purity is confirmed using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10). The retention times for (R)- and (S)-enantiomers are typically separated by >2 minutes. Polarimetry ([α]D²⁵ = +120° to +135° in CHCl₃) and ¹H-NMR analysis of diastereomeric derivatives (e.g., with Mosher’s acid) further corroborate ee .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C-NMR : Key signals include the oxazoline ring protons (δ 4.1–4.5 ppm, multiplet for CH₂ groups) and the pyridyl aromatic protons (δ 7.5–8.5 ppm).

- HRMS : Expected molecular ion [M+H]+ at m/z 293.1392 (C₁₇H₁₇N₂O⁺).

- X-ray crystallography : Confirms absolute configuration and dihedral angles between the oxazoline and pyridyl moieties .

Advanced Research Questions

Q. How does this ligand enhance enantioselectivity in asymmetric catalysis, particularly in transition-metal complexes?

The oxazoline’s rigid chiral pocket coordinates to metals (e.g., Au, Pd) via the pyridyl nitrogen and oxazoline oxygen, creating a sterically biased environment. For example, in gold-catalyzed cyclopropanation reactions, the (R)-configured ligand induces >90% ee by orienting substrates through π-π interactions with the phenyl group. Computational studies (DFT) reveal that the isopropyl group restricts rotational freedom, stabilizing the transition state .

Q. What computational methods are used to predict the ligand’s electronic effects in catalytic systems?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) is employed to calculate:

Q. How should researchers address contradictions in reported catalytic performance data (e.g., yield vs. ee)?

Discrepancies may arise from:

- Purity variations : Impurities in ligand batches (e.g., <97% ee in vs. 99% in ) alter catalytic activity. Validate via chiral HPLC.

- Metal-ligand ratio : Optimal ratios (e.g., 1:1.2 Au:ligand) are system-dependent. Screen ratios using Design of Experiments (DoE).

- Solvent effects : Polar aprotic solvents (e.g., DCE) may improve yields but reduce ee. Use multivariate analysis to balance parameters .

Methodological Considerations

Q. What strategies mitigate decomposition of the ligand during long-term storage?

Store under inert atmosphere (Ar/N₂) at -20°C in amber vials. Decomposition via hydrolysis of the oxazoline ring is minimized by avoiding moisture. Purity is monitored quarterly via TLC (Rf = 0.4 in hexane/EtOAc 7:3) .

Q. How is the ligand’s stability assessed under catalytic reaction conditions?

Perform control experiments without substrates:

- Heat the ligand with the metal precursor (e.g., AuCl) in solvent at reaction temperature.

- Monitor stability via ¹H-NMR for 24 hours. Degradation products (e.g., imidate esters) appear as new signals at δ 3.8–4.0 ppm .

Applications in Advanced Research

Q. Can this ligand be adapted for photoactive or redox-switchable catalysis?

Yes. Modifying the pyridyl group with electron-withdrawing substituents (e.g., CF₃ at the 5-position) tunes redox potentials. UV-vis spectroscopy (λmax ~350 nm) and cyclic voltammetry (E1/2 = -1.2 V vs. Fc/Fc⁺) confirm photoactivity. Applications in light-driven asymmetric C–H activation are under exploration .

Q. What are its limitations in large-scale enantioselective synthesis?

- Cost : Chiral amino alcohols (e.g., L-valinol) increase synthesis costs.

- Substrate scope : Bulky substrates (e.g., tert-butyl groups) exhibit reduced ee due to steric clashes.

- Scalability : Chromatography-based purification is impractical beyond 10 g. Switch to recrystallization (heptane/EtOAc) for >50% recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。